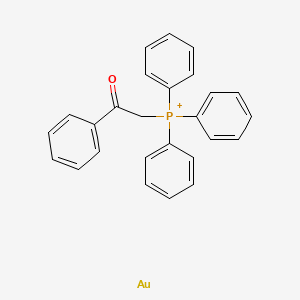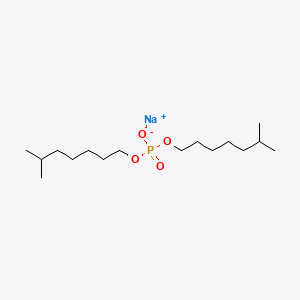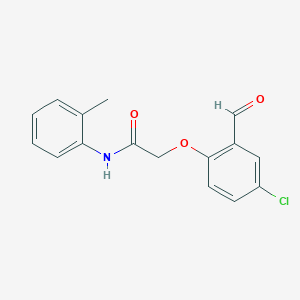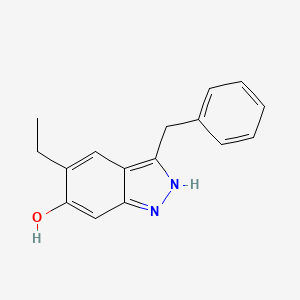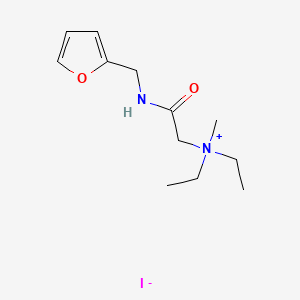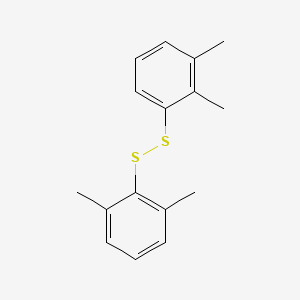
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,6-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific redox properties.
Mécanisme D'action
The mechanism by which Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl exerts its effects involves the reversible formation and cleavage of the disulfide bond. This redox activity allows the compound to participate in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with redox-sensitive enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfide, bis(2,6-dimethylphenyl): Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Another related compound with different methyl group positions.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of methyl groups at the 2,3 and 2,6 positions on the aromatic rings can affect the compound’s steric and electronic properties, making it distinct from other disulfide compounds.
Propriétés
Numéro CAS |
65087-15-2 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |
Clé InChI |
YASJBOGVCIGVND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


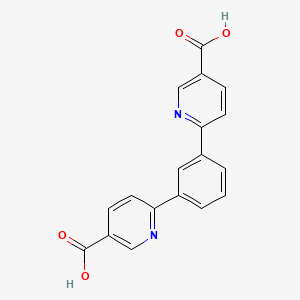

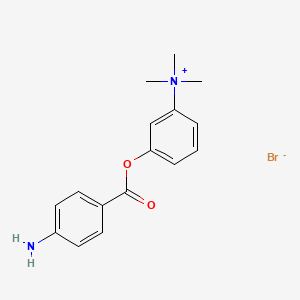
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)

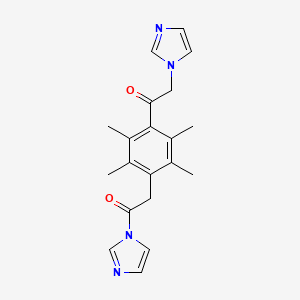

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
